molecular formula C6H5BrClNO3S B14846799 6-Bromo-4-methoxypyridine-2-sulfonyl chloride

6-Bromo-4-methoxypyridine-2-sulfonyl chloride

Katalognummer: B14846799
Molekulargewicht: 286.53 g/mol
InChI-Schlüssel: UTWQXFVAHFANTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H5BrClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride typically involves the sulfonylation of 6-Bromo-4-methoxypyridine. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methoxypyridine-3-sulfonyl chloride
  • 6-Methoxypyridine-2-sulfonyl chloride
  • 4-Bromo-2-methoxypyridine

Uniqueness

6-Bromo-4-methoxypyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in certain chemical synthesis applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C6H5BrClNO3S

Molekulargewicht

286.53 g/mol

IUPAC-Name

6-bromo-4-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5BrClNO3S/c1-12-4-2-5(7)9-6(3-4)13(8,10)11/h2-3H,1H3

InChI-Schlüssel

UTWQXFVAHFANTR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=C1)Br)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.